3,5,6-Trichloro-N-methylpyrazin-2-amine

Beschreibung

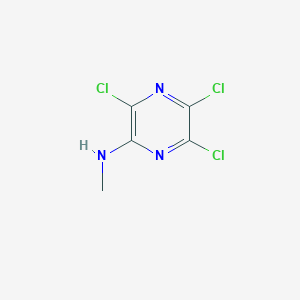

3,5,6-Trichloro-N-methylpyrazin-2-amine is a chlorinated pyrazine derivative characterized by three chlorine substituents at positions 3, 5, and 6 of the pyrazine ring, along with a methylamine group at position 2. Pyrazines are nitrogen-containing heterocycles widely utilized in pharmaceuticals, agrochemicals, and materials science due to their electronic properties and structural versatility. The chlorine substituents in this compound enhance its stability and reactivity, making it a valuable intermediate in synthetic chemistry.

Eigenschaften

IUPAC Name |

3,5,6-trichloro-N-methylpyrazin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Cl3N3/c1-9-5-4(8)10-2(6)3(7)11-5/h1H3,(H,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYHFKDBTNZWXAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(N=C(C(=N1)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Cl3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.46 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,5,6-Trichloro-N-methylpyrazin-2-amine typically involves the chlorination of N-methylpyrazin-2-amine. The reaction is carried out under controlled conditions to ensure selective chlorination at the 3, 5, and 6 positions of the pyrazine ring. Common reagents used in this process include chlorine gas or other chlorinating agents, and the reaction is often conducted in the presence of a catalyst to enhance the efficiency of the chlorination process .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination processes using specialized equipment to handle the reactive chlorine gas safely. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through crystallization or distillation techniques .

Analyse Chemischer Reaktionen

Types of Reactions

3,5,6-Trichloro-N-methylpyrazin-2-amine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to replace chlorine atoms with other nucleophiles.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound .

Wissenschaftliche Forschungsanwendungen

3,5,6-Trichloro-N-methylpyrazin-2-amine has several applications in scientific research, including:

Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent or as a precursor in drug synthesis.

Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 3,5,6-Trichloro-N-methylpyrazin-2-amine involves its interaction with specific molecular targets. The chlorine atoms and the pyrazine ring play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of its use .

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Properties of this compound and Analogues

Substituent Effects and Reactivity

- Chlorine vs. Methyl Groups : Chlorine substituents (e.g., in this compound) impart strong electron-withdrawing effects, increasing electrophilicity and stability toward nucleophilic substitution compared to methyl groups (e.g., in 3,5,6-Trimethylpyrazin-2-amine) .

- Trifluoromethyl Groups : The CF₃ group in 3-(Trifluoromethyl)pyrazin-2-amine enhances metabolic stability and lipophilicity, making it suitable for agrochemical applications .

- Methoxy Groups : 3-Chloro-6-methoxypyrazin-2-amine exhibits improved solubility in polar solvents due to the methoxy group, contrasting with the hydrophobic nature of fully chlorinated analogues .

Research Findings and Data

Physicochemical Properties

- Lipophilicity : Chlorine and trifluoromethyl substituents increase logP values, enhancing membrane permeability.

- Thermal Stability : Chlorinated pyrazines exhibit higher thermal stability (decomposition >200°C) compared to methoxy-substituted derivatives .

Biologische Aktivität

3,5,6-Trichloro-N-methylpyrazin-2-amine is a chemical compound with the molecular formula CHClN and a molecular weight of 212.46 g/mol. This compound is characterized by three chlorine atoms and a methyl group attached to the pyrazine ring, which significantly influences its chemical reactivity and biological activity.

- Molecular Formula: CHClN

- Molecular Weight: 212.46 g/mol

- CAS Number: 55233-36-8

The synthesis of this compound generally involves chlorination processes, where N-methylpyrazin-2-amine is treated with chlorinating agents under controlled conditions. This selective chlorination leads to the formation of the trichlorinated derivative, which can then be purified through crystallization or distillation methods.

The biological activity of this compound is attributed to its interaction with various biological targets. The chlorine substituents and the pyrazine ring enhance its binding affinity to specific enzymes and receptors, leading to diverse biological effects. The exact mechanisms are still under investigation, but potential interactions include:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation: It could interact with receptors that regulate cellular signaling pathways.

Research Findings

Recent studies have explored the potential applications of this compound in medicinal chemistry and pharmacology. Some key findings include:

- Anticancer Activity: Preliminary research indicates that this compound may exhibit anticancer properties by inhibiting cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibition of CDK activity can lead to apoptosis in cancer cells .

- Antimicrobial Properties: Studies have suggested that compounds with similar structures can possess antimicrobial activity. While specific data on this compound is limited, its structural analogs have shown promise against various pathogens .

- Neuroprotective Effects: Some research indicates that pyrazine derivatives may protect against neurodegenerative diseases by modulating oxidative stress responses.

Case Study 1: Anticancer Potential

A study published in the Journal of Medicinal Chemistry investigated the effects of various chlorinated pyrazine derivatives on cancer cell lines. Results indicated that compounds similar to this compound exhibited significant inhibition of tumor growth in vitro and in vivo models by targeting CDK pathways .

Case Study 2: Antimicrobial Activity

Research conducted on a series of pyrazine derivatives revealed that certain compounds demonstrated effective antimicrobial properties against both Gram-positive and Gram-negative bacteria. Although specific data for this compound was not highlighted, its structural similarities suggest potential for similar activity .

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| 3,5-Dichloro-N-methylpyrazin-2-amine | CHClN | Moderate anticancer activity |

| N-Methylpyrazin-2-amine | CHN | Limited biological activity |

| 3,5,6-Trichloropyrazin-2-amine | CHClN | Antimicrobial properties |

The unique combination of three chlorine atoms and a methyl group in this compound enhances its reactivity compared to related compounds. This uniqueness contributes to its potential as a valuable agent in drug development and synthetic chemistry.

Q & A

Q. What are the optimal synthetic routes for 3,5,6-Trichloro-N-methylpyrazin-2-amine, and how can reaction yields be improved?

- Methodological Answer : A stepwise approach is recommended, inspired by analogous triazine syntheses . Begin with halogenation of the pyrazine core using POCl₃ or PCl₅ under reflux, followed by selective N-methylation. Key steps include:

- Step 1 : Chlorination of pyrazin-2-amine precursors under anhydrous conditions (e.g., 80°C, 12 hours).

- Step 2 : Methylation via nucleophilic substitution using methyl iodide and a base (e.g., K₂CO₃ in DMF at 60°C).

To improve yields: - Use gradient elution (2→40% ethyl acetate/hexanes) for silica column purification .

- Monitor reaction progress via TLC or LC-MS to optimize stoichiometry and reaction time.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Combine ¹H/¹³C NMR to confirm substitution patterns and HRMS for molecular weight validation. For example:

- ¹H NMR : Expect singlet peaks for N-methyl groups (~δ 3.2–3.5 ppm) and aromatic protons influenced by electron-withdrawing chloro substituents .

- LC-MS : Use ESI+ mode to detect [M+H]+ ions. Cross-reference with theoretical m/z values (e.g., calculated for C₅H₅Cl₃N₃: ~235.9 g/mol).

IR spectroscopy can corroborate amine N-H stretches (~3300 cm⁻¹) and C-Cl vibrations (~600 cm⁻¹) .

Q. How should researchers design biological activity assays for this compound?

- Methodological Answer : Prioritize enzyme inhibition assays (e.g., cysteine proteases like cruzain or rhodesain) based on structural analogs with trichloro substituents . Protocol:

- Step 1 : Prepare enzyme solutions (0.1–1.0 µM) in pH 7.4 buffer.

- Step 2 : Incubate with compound (1–100 µM) and fluorogenic substrates (e.g., Z-Phe-Arg-AMC).

- Step 3 : Measure fluorescence (λₑₓ = 380 nm, λₑₘ = 460 nm) to calculate IC₅₀ values.

Include positive controls (e.g., E-64 for cysteine proteases) and validate results with triplicate runs .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., NMR shifts) be resolved for this compound?

- Methodological Answer : Discrepancies often arise from solvent effects or impurities. Strategies include:

- Solvent standardization : Use deuterated DMSO or CDCl₃ for consistency.

- 2D NMR (COSY, HSQC) : Resolve overlapping peaks by correlating ¹H-¹³C couplings, particularly for aromatic protons near chlorine atoms .

- Spiking experiments : Compare with authentic samples of related compounds (e.g., 5-Bromo-3-chloro-N-methylpyrazin-2-amine ) to confirm assignments.

Q. What strategies mitigate competing side-reactions during N-methylation?

- Methodological Answer : Over-alkylation and dehalogenation are common issues. Mitigate via:

- Temperature control : Maintain ≤60°C to prevent C-Cl bond cleavage.

- Base selection : Use milder bases (e.g., NaHCO₃) instead of strong bases to minimize nucleophilic substitution at chlorine sites.

- Protecting groups : Temporarily protect amine groups with Boc or Fmoc before methylation .

Q. How does the reactivity of this compound compare to analogs like 5-Bromo-3-chloro-N-methylpyrazin-2-amine?

- Methodological Answer : The trichloro derivative exhibits higher electrophilicity due to stronger electron-withdrawing effects, enhancing its reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura). Key differences:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.